

An In-depth Guide to the IUPAC Nomenclature of Pentabenzoylated Glucose Derivatives

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Compound of Interest

Compound Name: *1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pentabenzoylated derivatives of glucose. It includes a step-by-step methodology for systematic naming, a representative experimental protocol for synthesis, and a comparative table of physicochemical properties for the common anomers.

Core Principles of IUPAC Nomenclature for Acylated Monosaccharides

The IUPAC nomenclature for substituted carbohydrates is systematic, building upon the name of the parent monosaccharide. For acylated sugars like pentabenzoylated glucose, the naming convention follows a set of established rules to define the structure unambiguously.^{[1][2]}

The key components of the name are:

- **Substituent Groups:** The acyl groups replacing the hydrogen of the hydroxyl groups are named as O-substituents. In this case, the substituent is "benzoyl".
- **Counting Prefix:** A prefix such as "penta-" indicates the total number of identical substituent groups.^[3]

- Locants: Numbers indicating the carbon atom to which each substituent is attached (e.g., 1, 2, 3, 4, 6).
- Stereochemistry: The D- or L- configuration is specified, referring to the stereocenter furthest from the anomeric carbon (C-5 for glucose).[4]
- Anomeric Configuration: The stereochemistry at the anomeric carbon (C-1) is designated as α (alpha) or β (beta).
- Ring Structure: The ring size is indicated by an infix, such as "pyran" for a six-membered ring or "furan" for a five-membered ring.[3][5] The suffix "-ose" denotes a carbohydrate.

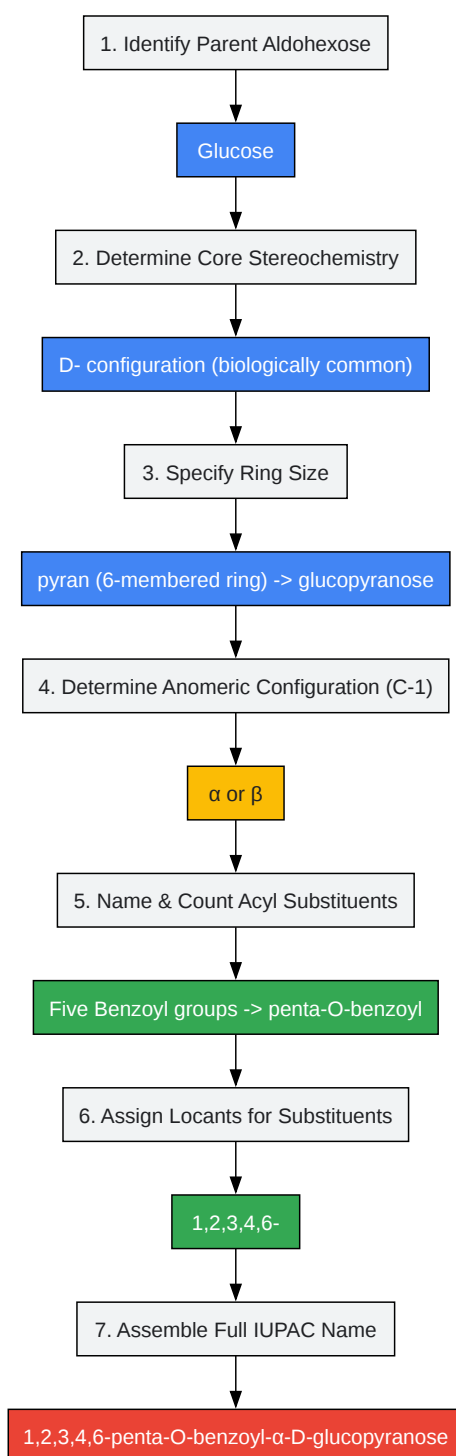
Systematic Naming of Pentabenzoylated Glucose

The complete IUPAC name for a pentabenzoylated glucose derivative is assembled by combining the components described above in a specific order. The general structure is: [Locants]-penta-O-benzoyl-[anomer]-[configuration]-[parent sugar name].

For example, the two common anomers are:

- 1,2,3,4,6-penta-O-benzoyl- α -D-glucopyranose[6][7]
- 1,2,3,4,6-penta-O-benzoyl- β -D-glucopyranose[8]

The diagram below illustrates the logical process for constructing the IUPAC name.



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Diagram 1: Logical workflow for constructing the IUPAC name.

Physicochemical Data of Pentabenzoylated Glucose Anomers

The α and β anomers of pentabenzoylated glucose are diastereomers and thus exhibit different physical properties, such as melting point and specific rotation. This data is critical for characterization and quality control in research and development.

Property	α -Anomer	β -Anomer
Full IUPAC Name	1,2,3,4,6-penta-O-benzoyl- α -D-glucopyranose	1,2,3,4,6-penta-O-benzoyl- β -D-glucopyranose
CAS Number	22415-91-4[6][7]	14679-57-3[8]
Molecular Formula	C ₄₁ H ₃₂ O ₁₁ [6]	C ₄₁ H ₃₂ O ₁₁
Molecular Weight	700.69 g/mol [6][7]	700.69 g/mol
Appearance	White crystalline powder[6]	White solid
Melting Point	185-190 °C[7][9]	~205-208 °C
Specific Rotation [α] _D	+125° to +129° (c=1 in CHCl ₃) [6]	~ +25° (c=1 in CHCl ₃)

Representative Experimental Protocol for Synthesis

The per-benzoylation of glucose is a standard procedure in carbohydrate chemistry, often achieved by treating D-glucose with an excess of benzoyl chloride in the presence of a base like pyridine, which acts as both a catalyst and a solvent. Below is a representative protocol for this synthesis.

Materials:

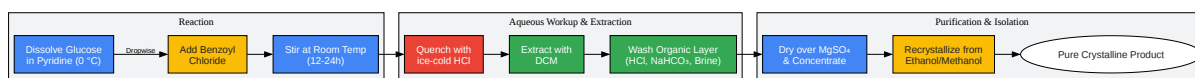
- D-glucose
- Anhydrous Pyridine
- Benzoyl Chloride
- Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Methanol or Ethanol for recrystallization

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with D-glucose and anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.
- **Acylation:** Benzoyl chloride is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained near 0 °C during addition.
- **Reaction Progression:** After addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
- **Workup:** The reaction mixture is cooled again and slowly poured into ice-cold 1 M HCl to neutralize the pyridine.
- **Extraction:** The aqueous mixture is extracted three times with dichloromethane. The organic layers are combined.
- **Washing:** The combined organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford the pure pentabenzoylated glucose. The α and β anomers can be separated by column chromatography if necessary.

The following diagram outlines the general experimental workflow.



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Diagram 2: General experimental workflow for synthesis and purification.

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